molecular formula C11H9F3O7S B3367242 Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate CAS No. 168619-21-4

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Cat. No. B3367242
M. Wt: 342.25 g/mol
InChI Key: RSTUPIKSYPDJNS-UHFFFAOYSA-N
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Description

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is a chemical compound with the molecular formula C11H9F3O7S . It has a molecular weight of 342.25 .


Synthesis Analysis

The synthesis of this compound involves a Sonogashira cross-coupling reaction using trimethylsilylacetylene and the corresponding aromatic trifluoromethanesulfonate derivative of the starting dimethyl 5-hydroxyisophthalate . The trimethylsilyl group of the obtained alkyne is then deprotected with tetra-n-butylammonium fluoride to afford dimethyl 5-ethynylisophthalate .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 7 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) Isophthalate: Research into the synthesis of this compound, a variant of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, has been conducted. The best reaction conditions involve esterification with methanol, followed by reaction with methyl 2-chloropropionate, yielding a 60% success rate. This study also explored the optical activity of the compound, indicating an SN1 reaction mechanism (Pen, 2014).
  • Isophthalic Dimethyloxaziridine in Rocket Propellants: A study on Isophthalic dimethyl oxaziridine, related to the chemical , detailed its potential as a bonding agent for Composite Solid Propellant in rocketry. This research included synthesis, reactions, and crystal structure analysis (Kawamoto, Campbell, & Mahon, 1999).

Physical and Chemical Properties

  • Solubility Studies: The solubility of sodium dimethyl isophthalate-5-sulfonate, a compound closely related to the subject chemical, was examined in water and water-methanol solutions containing sodium sulfate. This research contributes to understanding the solubility characteristics of similar compounds (Jiang, Gao, Yu, & Qin, 2000).

Applications in Polymer Chemistry

  • Novel Aromatic Polyesters: Research has been conducted on novel wholly aromatic polyesters containing chiral pendent groups, where 5-(2-Phthalimidyl-3-methyl butanoylamino)isophthalic acid, related to Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, was used. These polymers showed good thermal stability and excellent solubility, demonstrating potential applications in high-performance materials (Mallakpour & Kolahdoozan, 2007).

Safety And Hazards

The safety data sheet suggests avoiding breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

dimethyl 5-(trifluoromethylsulfonyloxy)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O7S/c1-19-9(15)6-3-7(10(16)20-2)5-8(4-6)21-22(17,18)11(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUPIKSYPDJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Synthesis routes and methods I

Procedure details

Into a 5 liter four-necked flask equipped with a thermometer, a Dimroth condenser, a calcium chloride tube and a stirrer, 190.0 g (0.904 moles) of dimethyl 5-hydroxyisophthalate, 3 liters of dehydrated toluene and 214.7 g (2.718 moles) of dehydrated pyridine were placed and the resultant mixture was cooled at −30° C. under stirring. To the cooled mixture, 510.2 g (1.808 moles) of anhydrous trifluoromethanesulfonic acid was slowly added dropwise with sufficient care so that the temperature did not exceed −25° C. It took 1 hour to complete the addition. After the addition was completed, the temperature of the reaction was elevated at 0° C. and the reaction was allowed to proceed for 1 hour. Then, the temperature was elevated to the room temperature and the reaction was allowed to proceed for 5 hours. The obtained reaction mixture was poured into 4 liters of ice water and separated into an aqueous layer and an organic layer. The aqueous layer was treated twice by extraction with 500 ml of toluene and the extract was combined with the organic layer. The obtained organic layer was washed twice with 3 liters of water and dried with 100 g of anhydrous magnesium sulfate. From the resultant mixture, anhydrous magnesium sulfate was removed by filtration and toluene was removed by distillation using a rotary evaporator. After drying under a reduced pressure, 294.0 g of dimethyl 5-trifluoromethanesulfonyloxyisophthalate was obtained as a light yellow solid substance (the yield: 95%). The crude product obtained above was recrystallized from hexane and white needle crystals were obtained. The obtained crystals were used for the next reaction.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
214.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
510.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
3 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

With cooling with ice, trifluoromethanesulfonic acid anhydride (4.04 mL, 24.0 mmol) was added to a mixture of dimethyl 5-hydroxyisophthalate (4.20 g, 20.0 mmol), triethylamine (6.69 mL, 48.0 mmol) and chloroform (40 mL), and stirred for 1 hour with cooling with ice. The reaction mixture was diluted with chloroform, shaken with aqueous saturated sodium hydrogencarbonate solution, then the organic layer was dried with sodium sulfate and concentrated under reduced pressure. The residue was purified through silica gel column chromatography to obtain the title compound as a colorless solid.
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
6.69 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
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Citations

For This Compound
2
Citations
M Häring, SK Nandi, J Rodríguez-López, D Haldar… - ACS …, 2019 - ACS Publications
The gelation ability of 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA) in the presence of different metal acetates has been studied in different solvents and ligand/metal ratios. This …
Number of citations: 4 pubs.acs.org
M Hofmayer - 2020 - edoc.ub.uni-muenchen.de
I am very grateful to Prof. Dr. Oliver Trapp for his interest shown in this manuscript by accepting to be my second referee. Thank you Prof. Dr. Konstantin Karaghiosoff for the discussions …
Number of citations: 4 edoc.ub.uni-muenchen.de

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